

# Application Notes and Protocols for Tazemetostat in Cell Culture

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## Compound of Interest

Compound Name: Tazofelone

Cat. No.: B1681938

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## Introduction

Tazemetostat (formerly known as EPZ-6438 or E7438) is a potent and selective, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27).[3][4] This methylation leads to transcriptional repression of target genes.[3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin lymphoma and certain solid tumors.[3][5] Tazemetostat competitively inhibits EZH2 with respect to the S-adenosylmethionine (SAM) cofactor, leading to decreased H3K27 trimethylation (H3K27me3) and subsequent de-repression of PRC2 target genes, which can induce cell cycle arrest and apoptosis in cancer cells.[5][6]

These application notes provide detailed protocols for the use of Tazemetostat in cell culture, including methods for assessing its anti-proliferative activity and investigating its mechanism of action.

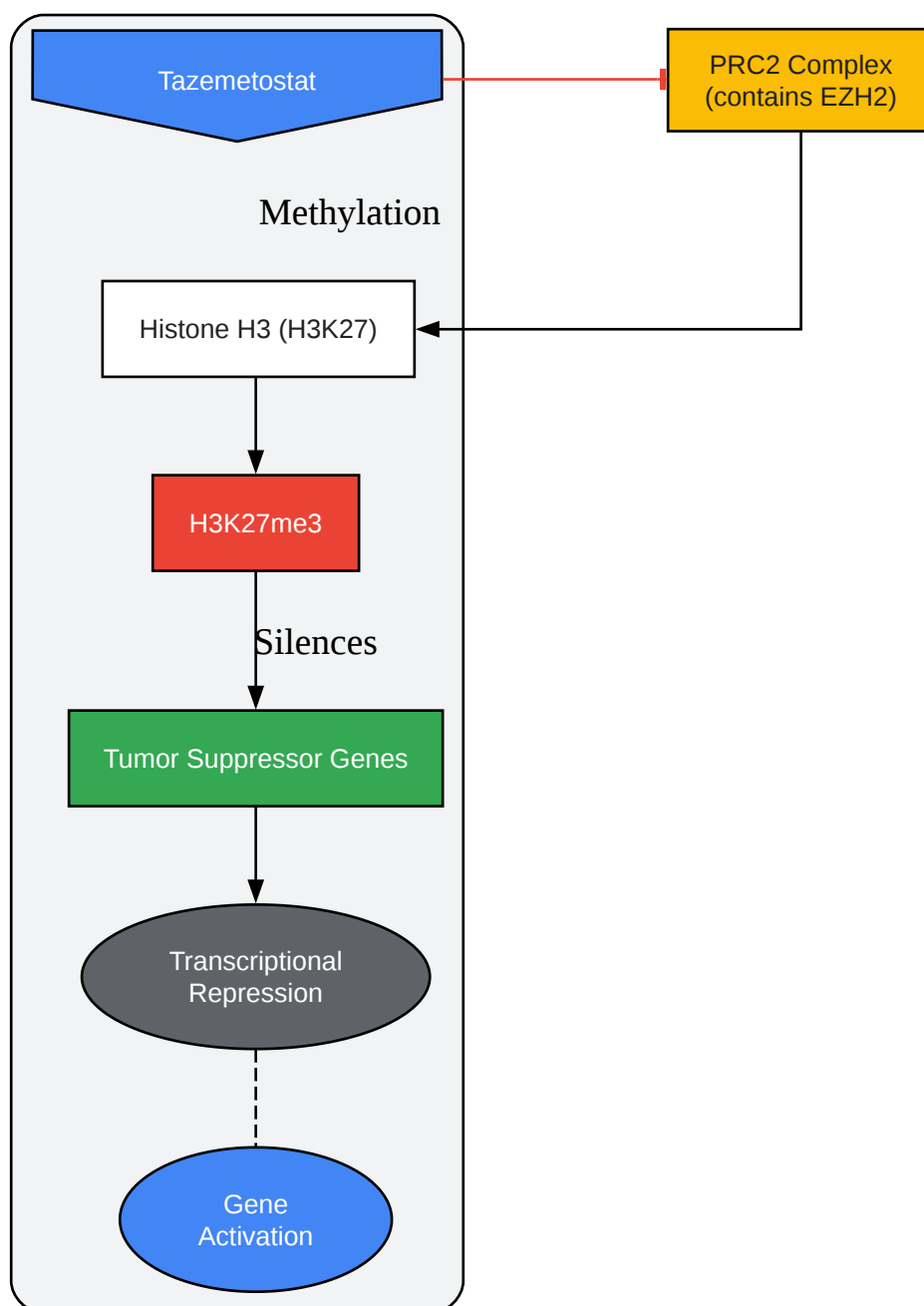
## Mechanism of Action

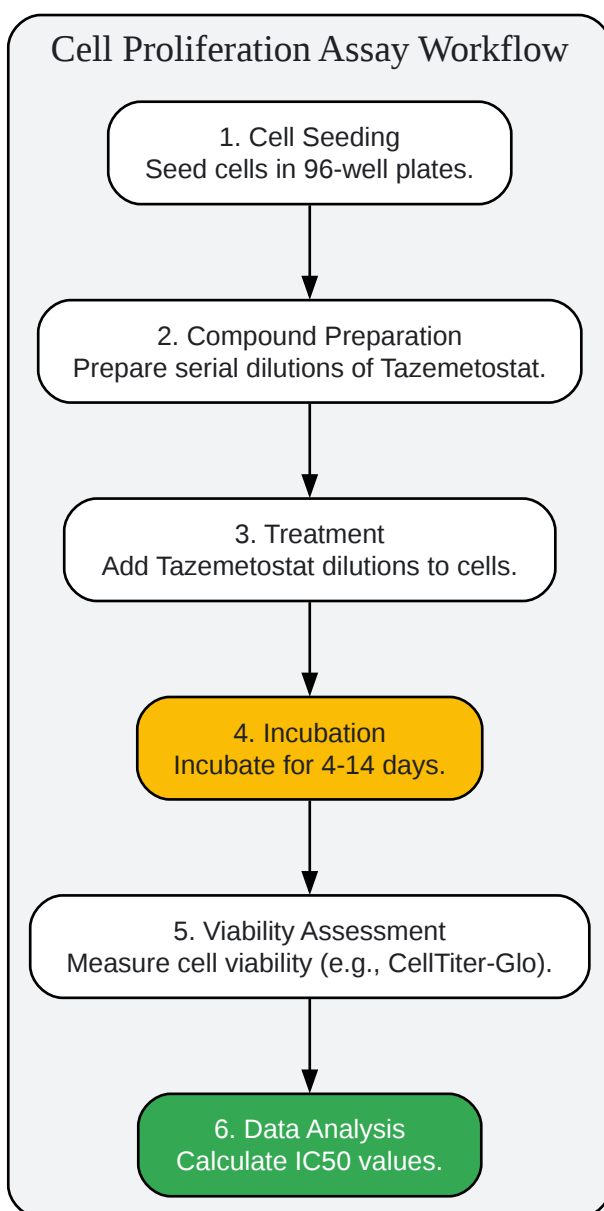
Tazemetostat selectively inhibits both wild-type and mutant forms of EZH2.[2][6] By blocking the methyltransferase activity of EZH2, Tazemetostat reduces the levels of H3K27me3, an epigenetic mark associated with gene silencing.[3] This leads to the reactivation of silenced

tumor suppressor genes, which in turn can inhibit cancer cell proliferation and survival.[3] Notably, cell lines with gain-of-function mutations in EZH2 often exhibit higher sensitivity to Tazemetostat.[6][7] Furthermore, Tazemetostat treatment can alter the dependency of cancer cells on other signaling pathways, such as the B-cell receptor (BCR) signaling pathway in diffuse large B-cell lymphomas (DLBCL).[7]

## Signaling Pathway

The primary signaling pathway affected by Tazemetostat is the PRC2-mediated gene silencing pathway. By inhibiting EZH2, Tazemetostat modulates the expression of a wide array of downstream genes.





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